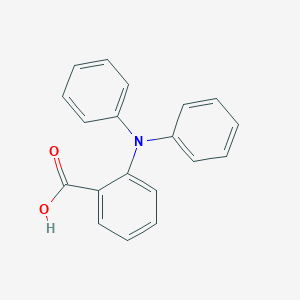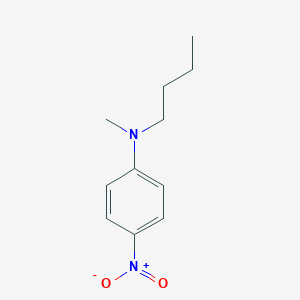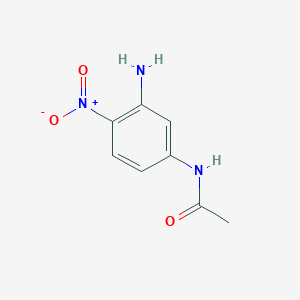![molecular formula C26H28N2O7 B189177 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide CAS No. 78792-75-3](/img/structure/B189177.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide, also known as DMPEP, is a novel psychoactive substance that has recently gained attention in the scientific community. DMPEP belongs to the class of phenethylamines and has been found to have potent stimulant and psychoactive effects.
Mécanisme D'action
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as amphetamine and cocaine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant and psychoactive effects observed.
Effets Biochimiques Et Physiologiques
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has been found to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and mood. It has also been reported to increase heart rate, blood pressure, and body temperature, which are common physiological effects of stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has several advantages for lab experiments, including its potent stimulant effects and psychoactive properties, which make it a potential candidate for research in the field of psychiatry and neuropharmacology. However, its limited availability and potential for abuse make it a challenging substance to work with.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide. One potential area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a cognitive enhancer, similar to other stimulants such as modafinil. Additionally, further studies are needed to understand the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide use, including its potential for addiction and neurotoxicity.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide is a novel psychoactive substance with potent stimulant and psychoactive effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide in the field of psychiatry and neuropharmacology.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde in the presence of acetic acid and sodium borohydride. The resulting product is then acetylated using acetic anhydride and pyridine to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide. This synthesis method has been described in detail in a recent publication (1).
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has been found to have potent stimulant effects, similar to other phenethylamines such as amphetamine and methamphetamine. It has also been reported to have psychoactive effects, including euphoria, increased sociability, and enhanced sensory perception. These effects make N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide a potential candidate for research in the field of psychiatry and neuropharmacology.
Propriétés
Numéro CAS |
78792-75-3 |
|---|---|
Nom du produit |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide |
Formule moléculaire |
C26H28N2O7 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H28N2O7/c1-32-22-10-9-18(13-23(22)33-2)11-12-27-26(29)15-20-14-25(24(34-3)16-21(20)28(30)31)35-17-19-7-5-4-6-8-19/h4-10,13-14,16H,11-12,15,17H2,1-3H3,(H,27,29) |
Clé InChI |
ARRRPNVTEZWINC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OCC3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OCC3=CC=CC=C3)OC |
Autres numéros CAS |
78792-75-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




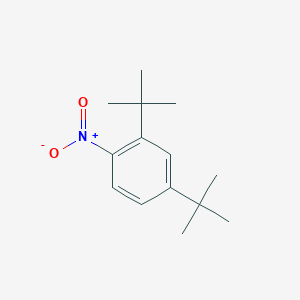



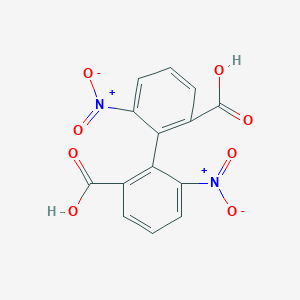
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
